E,E-13-HpODE
Description
Structure
3D Structure
Properties
IUPAC Name |
(9E,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-KDFHGORWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-21-2, 63121-48-2 | |
| Record name | 9,11-Octadecadienoic acid, 13-hydroperoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid, (9E,11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9E,11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5HM3ASH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Lipid Peroxidation and Oxidative Stress Research
The formation of 13-HPODE is intrinsically linked to the processes of lipid peroxidation and oxidative stress. researchgate.net Lipid peroxidation, the oxidative degradation of lipids, can occur through enzymatic pathways or non-enzymatic reactions involving free radicals. nih.govjst.go.jp 13-HPODE is a major product derived from the oxidation of linoleic acid. mdpi.com
Its presence is often considered an indicator of oxidative stress, a state implicated in the mechanisms of various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. mdpi.comnih.govwikipedia.org The generation of 13-HPODE can be initiated by reactive oxygen species (ROS) in non-enzymatic processes, leading to a racemic mixture of its isomers. caymanchem.com In contrast, enzymatic oxidation by lipoxygenases (LOXs) is highly specific. jst.go.jpoup.com For instance, studies on rice protein modification have used 13-HPODE as a model for primary lipid peroxidation products to investigate the effects of lipid hydroperoxide modification. nih.gov The accumulation of lipid hydroperoxides like 13-HPODE can lead to the formation of covalent adducts with proteins and DNA, contributing to cellular damage. caymanchem.com
Overview of Isomeric Forms and Stereochemistry in Biological Systems
13-HPODE exists in several isomeric forms, distinguished by the geometry of their double bonds (cis/trans) and the stereochemistry (R/S) of the hydroperoxy group. The specific isomers formed are highly dependent on the mechanism of oxidation.
Enzymatic Formation: Enzymatic reactions involving lipoxygenases are characterized by their high regio- and stereospecificity. jst.go.jpresearchgate.net The enzyme 15-lipoxygenase-1 (ALOX15) acts on linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) with high selectivity, producing very little of the 13(R) stereoisomer. wikipedia.orgresearchgate.net Similarly, lipoxygenase-1 from soybeans (Glycine max) is known to specifically produce 13(S)-HPODE. mdpi.com In contrast, the epidermal isoform 12(R)-LOX can produce 13(R)-HpODE. portlandpress.com
Non-Enzymatic Formation: Non-enzymatic oxidation of linoleic acid by free radicals or singlet oxygen results in a more diverse and less specific mixture of isomers. caymanchem.comjst.go.jp Free radical-mediated oxidation produces four main isomers: 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-(Z,E)-HPODE), 13-hydroperoxy-9(E),11(E)-octadecadienoic acid (13-(E,E)-HPODE), and their corresponding 9-HPODE counterparts. nih.govjst.go.jp The 13-(E,E)-HPODE isomer is considered a specific product of this radical-mediated mechanism. nih.gov Oxidation by singlet oxygen also yields 13-(Z,E)-HPODE, alongside other specific products like 10- and 12-HPODE isomers. jst.go.jp This non-enzymatic pathway typically yields a racemic mixture, denoted as (±)13-HpODE, containing both (S) and (R) enantiomers. caymanchem.commedchemexpress.com
| Formation Pathway | Key Enzymes/Mediators | Primary Isomers Formed | Stereospecificity |
|---|---|---|---|
| Enzymatic | 15-Lipoxygenase-1 (ALOX15) | 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) | High (Predominantly S-enantiomer) |
| Enzymatic | 12(R)-Lipoxygenase (12(R)-LOX) | 13(R)-hydroperoxy-9Z,11E-octadecadienoic acid (13(R)-HpODE) | High (Predominantly R-enantiomer) |
| Non-Enzymatic (Free Radical) | Reactive Oxygen Species (ROS) | 13-(Z,E)-HPODE, 13-(E,E)-HPODE | Racemic mixture ((±)13-HpODE) |
| Non-Enzymatic (Singlet Oxygen) | Singlet Oxygen (¹O₂) | 13-(Z,E)-HPODE, 10-HPODE, 12-HPODE | Non-specific |
Role As a Precursor to Diverse Oxylipin Metabolites
Enzymatic Pathways
Enzymatic synthesis of 13-HPODE is primarily mediated by lipoxygenase (LOX) enzymes, which catalyze the stereo- and region-specific deoxygenation of polyunsaturated fatty acids. nih.gov
Lipoxygenases are a family of enzymes that incorporate molecular oxygen into polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene structure. nih.gov In plants and animals, linoleic acid is a natural and preferred substrate for many lipoxygenases. nih.govwikipedia.org The reaction begins with the LOX enzyme abstracting a hydrogen atom from the C-11 position of linoleic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to generate a peroxyl radical, which is subsequently converted to a hydroperoxide. researchgate.net
Specifically, enzymes like 15-lipoxygenase 1 (ALOX15) and soybean lipoxygenase-1 (LOX-1) exhibit a high preference for linoleic acid, catalyzing its oxidation to form 13-HPODE. wikipedia.orgmdpi.com Plant lipoxygenases, particularly from soybeans, are a rich source for these enzymes and are frequently used in biocatalysis for the synthesis of 13-hydroperoxides. mdpi.com The enzymatic process can be influenced by reaction conditions such as pH; for instance, alkaline conditions favor the activity of 13S-specific LOX-1 over other isozymes that may be present in crude soybean extracts. mdpi.com
A key feature of lipoxygenase-mediated synthesis is its high degree of stereospecificity. The enzyme 15-lipoxygenase 1 (ALOX15) acts specifically on linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE), with little to no formation of the corresponding 13(R) stereoisomer. wikipedia.org Similarly, LOX-1 isolated from soybeans (Glycine max) is a 13S-specific enzyme. mdpi.com
This stereospecificity arises from the precise positioning of the linoleic acid substrate within the enzyme's active site. The enzyme facilitates the abstraction of a specific hydrogen atom and the subsequent attack of molecular oxygen from a defined orientation, resulting in the formation of the (S)-configuration at the C-13 position. nih.gov The product, 13(S)-HPODE, is a crucial intermediate in the biosynthesis of other biologically active compounds. hmdb.ca In cells, it is often rapidly reduced by peroxidases to its more stable corresponding alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.org
Table 1: Stereospecificity of Lipoxygenase Enzymes
| Enzyme | Substrate | Primary Product | Stereochemistry | Reference |
|---|---|---|---|---|
| 15-Lipoxygenase 1 (ALOX15) | Linoleic Acid | 13-HPODE | Highly specific for 13(S)-HPODE | wikipedia.org |
| Soybean Lipoxygenase-1 (LOX-1) | Linoleic Acid | 13-HPODE | Specific for 13(S)-HPODE, especially at alkaline pH | mdpi.com |
| Gaeumannomyces graminis tritici Lipoxygenase | Linoleic Acid | 13-(Z,E)-HPODE and other isomers | Produces a mixture of regioisomers, with selectivity influenced by reaction conditions | researchgate.net |
Non-Enzymatic Pathways
In contrast to the precise nature of enzymatic reactions, 13-HPODE can also be formed through non-enzymatic pathways, which are typically driven by free radicals and autoxidation. These pathways are less specific and result in a mixture of products.
Free radical-mediated lipid peroxidation is a process where oxidants, such as free radicals, attack polyunsaturated fatty acids (PUFAs). nih.gov The process occurs in three main stages: initiation, propagation, and termination. nih.govnih.gov
Initiation: A pro-oxidant, like the hydroxyl radical (•OH), abstracts a reactive hydrogen atom from the C-11 methylene (B1212753) bridge of linoleic acid. This forms a carbon-centered lipid radical (L•). researchgate.netnih.gov
Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, creating a lipid hydroperoxide (LOOH)—in this case, 13-HPODE or its 9-HPODE isomer—and a new lipid radical, thus continuing the chain reaction. researchgate.netnih.govnih.gov
Termination: The chain reaction ceases when two radicals react to form a non-radical product. nih.gov
This non-enzymatic oxidation of linoleic acid generates a mix of hydroperoxides, including both 9-HPODE and 13-HPODE. wikipedia.org Unlike enzymatic synthesis, this pathway produces approximately equal amounts of the S and R stereoisomers of these hydroperoxides. wikipedia.org
Autoxidation is the spontaneous oxidation of lipids exposed to oxygen. mdpi.com This process is mechanistically similar to free radical-mediated peroxidation. For linoleic acid, autoxidation is less selective than enzymatic oxidation and results in the formation of multiple regioisomeric hydroperoxides. researchgate.net
The primary products are conjugated diene hydroperoxides, with the hydroperoxy group located at carbons 9 and 13. nih.gov Studies have shown that autoxidation can yield approximately 33% 13-(Z,E)-HPODE alongside other isomers like 9-(E,Z)-HPODE. researchgate.net The presence of an efficient hydrogen atom donor, such as α-tocopherol (vitamin E), can also lead to the formation of a bis-allylic 11-hydroperoxide, a product not typically seen in high amounts otherwise. nih.gov The complex mixture of products from autoxidation underscores the lack of specificity compared to enzymatic pathways. researchgate.net These hydroperoxides are relatively unstable and can decompose further into secondary products like aldehydes and carboxylic acids. mdpi.comnih.gov
Research Methodologies for Large-Scale Preparation and Synthesis Optimization
The utility of 13-HPODE as a precursor for valuable compounds, such as green note flavor compounds and polymer monomers, has driven research into its efficient large-scale production. mdpi.comd-nb.info Methodologies focus on optimizing enzymatic synthesis using lipoxygenases.
Researchers have developed one-pot enzymatic cascades for synthesizing 13-HPODE from inexpensive starting materials like safflower oil, which is rich in linoleic acid. mdpi.com One such system employs a combination of lipase (B570770) (to release free linoleic acid from triglycerides), lipoxygenase (for the hydroperoxidation step), and catalase (for in-situ oxygen generation from hydrogen peroxide, which also controls foaming). mdpi.comresearchgate.net
Optimization of reaction parameters is crucial for maximizing yield and regioselectivity. Key variables studied include:
pH: The pH of the reaction medium significantly affects enzyme activity and selectivity. For soybean LOX-1, an alkaline pH of 9.0 is often optimal for producing 13-HPODE, while a pH of 11 has been used in other optimized systems. mdpi.comresearchgate.net
Temperature: Lower temperatures (e.g., 5°C) have been found to be optimal in some high-concentration reactions. researchgate.net
Oxygen Supply: Sufficient oxygen is critical. Inadequate oxygen supply can be a limiting factor, especially at high substrate concentrations. mdpi.com Using pressurized oxygen (e.g., 2.5 bar) can improve yields. researchgate.net
Substrate Concentration: While high substrate concentrations are desirable for industrial applications, they can lead to decreased conversion rates due to the poor accessibility of the hydrophobic lipid substrate. mdpi.com Surfactants have been used to improve the reaction at higher concentrations. mdpi.com
Enzyme Immobilization: Immobilizing enzymes on supports like Immobead 150 P allows for easy separation and recycling of the biocatalyst, improving process efficiency and reducing costs. d-nb.info
Using these optimized methods, researchers have achieved high yields and production rates. For example, a three-enzyme cascade system produced approximately 70 g/L of 13-HPODE from safflower oil with about 90% regioselectivity in 7 hours. mdpi.com Another study optimizing for chemoenzymatic synthesis achieved a 54% yield starting from linoleic acid in a gram-scale reaction. researchgate.net
Table 2: Optimization Parameters for 13-HPODE Synthesis
| Parameter | Finding/Optimal Value | Rationale/Effect | Reference |
|---|---|---|---|
| Enzyme System | Lipase, Lipoxygenase (LOX-1), Catalase | One-pot conversion from oil; in-situ O₂ generation reduces foaming and improves safety. | mdpi.comresearchgate.net |
| pH | 9.0 - 11.0 | Maximizes activity and regioselectivity of 13S-specific lipoxygenases. | mdpi.comresearchgate.net |
| Temperature | 5°C - 24°C | Optimal temperature depends on other factors like substrate concentration. Lower temperatures can prevent substrate precipitation issues. | researchgate.net |
| Oxygen Pressure | 2.5 bar | Ensures oxygen is not a limiting reactant, increasing reaction efficiency. | researchgate.net |
| Substrate Concentration | Up to 300 mM (linoleic acid equivalent) | High concentrations are industrially relevant but can decrease yield without optimization (e.g., use of surfactants). | mdpi.comresearchgate.net |
| Enzyme Immobilization | Immobead 150 P | Allows for biocatalyst recycling, leading to improved process economy and stability. | d-nb.info |
Enzymatic Transformations
The most prominent metabolic fate of 13-HPODE is its rapid reduction to the more stable corresponding alcohol, 13-hydroxy-9,11-octadecadienoic acid (13-HODE). wikipedia.orgnih.gov This conversion is efficiently catalyzed by peroxidases, particularly glutathione peroxidases, which utilize glutathione as a reducing substrate. nih.govmdpi.com In cells, the 13(S)-HpODE stereoisomer is quickly reduced to 13(S)-HODE by these enzymes. wikipedia.org This reduction is a critical step in the biosynthesis of 13-HODE, a significant signaling molecule involved in various physiological and pathological processes. The enzymatic reduction of 13-HPODE to 13-HODE is a key detoxification pathway, as it converts a reactive hydroperoxide into a more stable and less damaging hydroxyl fatty acid.
13-HODE can undergo further oxidation to form 13-oxo-9,11-octadecadienoic acid (13-oxo-HODE), also known as 13-KODE. wikipedia.orgnih.gov This reaction is catalyzed by a NAD+-dependent 13-HODE dehydrogenase, an enzyme that has been partially purified from rat colon. wikipedia.orgnih.gov The conversion of the hydroxyl group to a ketone represents a significant metabolic transformation, leading to a product with distinct biological activities. wikipedia.orgnih.gov The formation of 13-oxo-HODE may be the initial step in the peroxisome-dependent chain shortening of 13(S)-HODE. wikipedia.org
Glutathione transferases (GSTs) are a family of enzymes that play a significant role in the detoxification of a wide range of compounds, including lipid hydroperoxides. nih.govresearchgate.net GSTs can catalyze the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov Specifically, 13-oxo-HODE can react with glutathione either non-enzymatically or through a glutathione transferase-dependent reaction. wikipedia.org This results in the formation of 13-oxo-ODE products with glutathione attached at carbon 9. wikipedia.org In cultured human colon cancer cells, these glutathione conjugates are major metabolites of 13(S)-HODE. wikipedia.org The alpha class of GSTs has been shown to be the most efficient in its peroxidase activity toward 13-HPODE. nih.gov
Non-Enzymatic Degradation and Reactive Product Formation
13-HPODE is susceptible to non-enzymatic decomposition, a process that can be initiated by factors such as heat or the presence of transition metals. This degradation leads to the cleavage of the carbon chain, resulting in the formation of various reactive aldehyde products. Among the most significant of these are 4-hydroxynonenal (4-HNE), hexanal, and 4-oxo-2-nonenal. mdpi.com The formation of these aldehydes from the breakdown of 13-HPODE has been well-documented. mdpi.com These aldehydic scission products are highly reactive and can contribute to cellular damage and oxidative stress.
Interactive Data Table: Metabolic Products of 13-HPODE
| Precursor | Transformation | Key Enzymes/Process | Product(s) |
| 13-HPODE | Reduction | Peroxidases (e.g., Glutathione Peroxidase) | 13-HODE |
| 13-HODE | Oxidation | 13-HODE Dehydrogenase | 13-oxo-HODE (13-KODE) |
| 13-HODE | Beta-Oxidation | Peroxisomes | Chain-shortened products (16-C, 14-C, 12-C) |
| 13-oxo-HODE | Glutathione Conjugation | Glutathione Transferases | Glutathione conjugates of 13-oxo-ODE |
| 13-HPODE | Non-enzymatic Degradation | Scission | 4-Hydroxynonenal, Hexanal, 4-Oxo-2-nonenal |
Heme-Catalyzed Decomposition and Epoxy-Ketone Generation
The interaction of 13-HPODE with heme-containing proteins or free heme initiates its decomposition into alkoxyl radicals. nih.govtandfonline.comnih.gov This metal-catalyzed event triggers a cascade of complex reactions, yielding a variety of products including hydroxy, keto, and epoxy derivatives. nih.govtandfonline.com A significant outcome of this process is the generation of epoxy-ketones. nih.govtandfonline.com
Research on the heme-catalyzed degradation of linoleic acid hydroperoxides has revealed the formation of two principal regio-isomeric epoxy-allylic ketones: 9,10-trans-epoxy-11E-13-keto-octadecenoic acid and 9-keto-10E-12,13-trans-epoxy-octadecenoic acid. nih.govtandfonline.com Studies involving the degradation of 9-HPODE by hematin showed that these two epoxy-ketones were produced in equal proportions. nih.gov This observation strongly suggests the involvement of a common, pseudo-symmetrical diepoxy radical intermediate (9,10-epoxy-11(•)-12,13-epoxy). nih.govtandfonline.com Mechanistically, this diepoxy-carbinyl radical intermediate can be formed from the alkoxyl radicals derived from either 9-HPODE or 13-HPODE, leading to the same pair of epoxy-ketone products. nih.govtandfonline.comtandfonline.com These non-enzymatic transformations could contribute to the presence of epoxy-ketones found in tissues undergoing oxidative stress. nih.govtandfonline.com
Hemoglobin-Induced Conversion to Dihydroxy and Hydroxy-Epoxy Acid Derivatives
Hemoglobin, as a major heme-containing protein in the body, is anticipated to catalyze the decomposition of 13-HPODE in a manner similar to that of free heme or hematin. This process leads to the formation of various oxidized derivatives, including dihydroxy and hydroxy-epoxy acids. The initial step involves the generation of an alkoxyl radical from 13-HPODE, which then undergoes further reactions. nih.govnih.gov
The subsequent reactions can lead to products such as hydroxy-epoxy derivatives. For instance, studies on hematin-catalyzed degradation of 13-HPODE have identified minor products like 9,10-epoxy-11-hydroxy epoxy alcohols. nih.gov Furthermore, the epoxy-ketones generated through heme catalysis can be chemically hydrolyzed under acidic conditions to yield their corresponding dihydroxy-ketones, indicating a pathway to dihydroxy acid derivatives. nih.govtandfonline.com The spontaneous decomposition of 13-HPODE under physiological conditions can also involve intramolecular oxidation and epoxidation of the double bonds, followed by hydration to form vicinal diols (dihydroxy derivatives). researchgate.net
Chemical Reactivity with Alkali
When treated with a strong alkali such as potassium hydroxide (KOH), (13S,9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid (13S-HPODE) undergoes significant chemical transformation. nih.govresearchgate.net The primary reaction is the reduction of the hydroperoxy group, resulting in the formation of the corresponding hydroxy acid, (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid (13S-HODE), which accounts for approximately 75-80% of the product yield. nih.govresearchgate.net
The remaining portion of 13S-HPODE is converted into a mixture of other oxidized fatty acids. nih.gov The main compound among these secondary products is (9Z,11R,S,12S,R)-13-oxo-11,12-epoxy-9-octadecenoic acid. nih.govresearchgate.net Isotope labeling experiments have elucidated the mechanism for the formation of this epoxy-ketone. nih.gov The process begins with the dehydration of 13S-HPODE to form an α,β-unsaturated ketone intermediate, 13-oxo-9,11-octadecadienoic acid (13-OODE). This is followed by an intermolecular epoxidation of the Δ11 double bond of the 13-OODE molecule by the peroxyl anion of a second 13S-HPODE molecule. nih.gov The rapid conversion of hydroperoxides by alkali appears to depend on the presence of an α,β-unsaturated ketone intermediate to act as an oxygen acceptor. nih.gov
| Reactant | Condition | Major Product (Yield) | Major Secondary Product | Mechanism Highlight |
|---|---|---|---|---|
| 13S-HPODE | Strong Alkali (e.g., 5 M KOH) | 13S-HODE (~75%) | (9Z,11R,S,12S,R)-13-oxo-11,12-epoxy-9-octadecenoic acid | Intermolecular epoxidation via a 13-OODE intermediate |
Interactions with Halogenated Quinones Leading to Radical Intermediates
13-HPODE can react with halogenated quinones, a class of carcinogenic compounds and water disinfection byproducts, in a process that does not require transition metal catalysis. nih.govnih.gov Research has shown that compounds like 2,5-dichloro-1,4-benzoquinone (DCBQ) markedly enhance the decomposition of 13-HPODE. nih.gov
This interaction leads to the formation of highly reactive lipid alkyl radicals, such as pentyl and 7-carboxyheptyl radicals. nih.gov The proposed mechanism involves an initial nucleophilic substitution reaction between the quinone and 13-HPODE, forming a quinone peroxide intermediate. This intermediate then undergoes homolytic decomposition to produce a lipid alkoxyl radical. nih.gov This pathway also generates the genotoxic aldehyde 4-hydroxy-2-nonenal (HNE) and results in the formation of chloroquinone-lipid alkoxyl conjugates. nih.gov The discovery of this metal-independent decomposition pathway provides a potential explanation for the genotoxicity and carcinogenicity associated with halogenated quinones. nih.govnih.gov
Diversification into Other Oxylipin Classes
Intermediates in Allene Oxide Synthase Pathways (e.g., Graminoxins, Cyclopropanones)
In plants, 13-HPODE is a key substrate for the enzyme allene oxide synthase (AOS), a member of the CYP74 family of cytochromes P450. nih.govnih.govnih.gov AOS catalyzes the dehydration of 13-HPODE to form a highly unstable allene oxide, (9Z,11,15Z)-12,13-epoxy-9,11,15-octadecatrienoic acid. nih.govnih.gov This allene oxide is a critical branch-point intermediate that can be further metabolized into different classes of oxylipins. nih.gov
A novel AOS pathway discovered in the roots of cereals like wheat and barley converts 13-HPODE into a class of compounds named graminoxins. nih.gov In this pathway, the allene oxide intermediate is converted by a soluble cyclase into a short-lived cyclopropanone. This cyclopropanone intermediate then undergoes a Favorskii-type rearrangement and hydrolysis to yield the graminoxin. nih.gov The specific graminoxin derived from 13-HPODE is (4Z)-2-pentyl-4-tridecene-1,13-dioic acid. nih.gov
| Initial Substrate | Enzyme(s) | Key Intermediates | Final Product Class | Specific Product Example |
|---|---|---|---|---|
| 13-HPODE | Allene Oxide Synthase (AOS), Soluble Cyclase | Allene Oxide, Cyclopropanone | Graminoxins | (4Z)-2-pentyl-4-tridecene-1,13-dioic acid |
Formation of Epoxy Alcohols and Alpha-Ketols
The metabolic fate of the allene oxide formed from 13-HPODE is highly dependent on the enzymatic environment. In the absence of a specific cyclase enzyme to direct its conversion, the unstable allene oxide spontaneously hydrolyzes. nih.govnih.gov This spontaneous reaction primarily yields α- and γ-ketols. nih.gov The formation of α-ketols has been observed alongside graminoxins in cereal roots, with their production being favored under conditions of low cyclase concentration, which allows for the non-enzymatic hydrolysis of the allene oxide intermediate. nih.gov
In addition to enzymatic routes, 13-HPODE can be converted non-enzymatically to epoxy alcohols. The heme-catalyzed transformation of 13-HPODE is known to produce a mixture of epoxy alcohol isomers. nih.gov Furthermore, the decomposition of 13-HPODE can also lead to the formation of δ-ketols (e.g., 9-hydroxy-13-oxo-octadecenoic acids), which are rearrangement products from epoxy alcohol intermediates. tandfonline.comresearchgate.net
Generation of Trihydroxy Fatty Acids
A significant, albeit complex, metabolic pathway for linoleic acid hydroperoxides involves their conversion into trihydroxy fatty acids, also known as triols or TriHOMEs (trihydroxyoctadecenoic acids). This multi-step process involves the formation of an epoxy alcohol intermediate from 13-HPODE, which is subsequently hydrolyzed to form the triol.
The biosynthesis of these compounds has been identified in various biological systems, including human inflammatory cells and plants, highlighting their potential role in physiological and pathophysiological processes. nih.govnih.gov In humans, TriHOMEs are considered lipid mediators and have been found to be dysregulated in inflammatory conditions such as obstructive lung disease. nih.gov
The key steps in this transformation are:
Epoxy Alcohol Formation: 13-HPODE serves as a substrate for enzymes that can introduce an epoxide ring. Research indicates that epoxy alcohol synthase activity can convert hydroperoxides into epoxy alcohols. nih.gov Specifically, studies with human eosinophils show that the synthesis of TriHOMEs increases when incubated with 13-HPODE, pointing to its role as a direct precursor to an epoxy alcohol intermediate in this pathway. nih.gov
Hydrolysis to Triols: The resulting unstable epoxy alcohol is then hydrolyzed, opening the epoxide ring to add two hydroxyl groups. This step can be catalyzed by specific enzymes called epoxide hydrolases (e.g., soluble epoxide hydrolase (sEH) or EPHX3) or can occur via non-specific acid-mediated hydrolysis. nih.govresearchgate.net This reaction converts the hydroxy-epoxide into a trihydroxy derivative. nih.gov
Research has identified multiple isomers, including 9,10,13-TriHOME and 9,12,13-TriHOME, which can be formed from linoleic acid oxidation products. nih.gov The stereochemistry of the resulting triol often depends on the initial lipoxygenase enzyme that produced the hydroperoxide. For example, TriHOMEs produced by human eosinophils predominantly have a 13(S) configuration, which is consistent with an initial synthesis step by 15-lipoxygenase (15-LOX). nih.gov
| Precursor | Intermediate | Enzymes Involved | Final Product |
| Linoleic Acid | 13(S)-HPODE | 15-Lipoxygenase (15-LOX) | Epoxy Alcohol |
| Epoxy Alcohol | - | Epoxide Hydrolases (e.g., sEH, EPHX3) | 9,10,13-TriHOME, 9,12,13-TriHOME |
Cellular and Molecular Mechanisms of 13 Hpode Action in Biological Systems
Role in Cellular Oxidative Stress Responses
Modeling Lipid Peroxidation Mechanisms in Cellular Studies
13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE) is a primary and extensively studied product of lipid peroxidation, generated from the oxidation of linoleic acid by enzymes like 15-lipoxygenase or through non-enzymatic free radical-mediated reactions. nih.gov Due to its role as a key intermediate in the lipid peroxidation cascade, 13-HPODE is frequently used in cellular studies to model the mechanisms and consequences of oxidative damage. researchgate.netlatrobe.edu.au In biological systems, 13-HPODE is known to decompose, a process that can be catalyzed by transition metal ions or enhanced by certain carcinogens, leading to the formation of highly reactive lipid-derived free radicals, such as lipid alkyl radicals. nih.gov
Cellular models, such as the intestinal epithelial Caco-2 cells, have proven effective for investigating the effects of dietary lipid hydroperoxides like 13-HPODE. nih.gov These models are valuable because 13-HPODE is rapidly decomposed by cells into cytotoxic aldehydes, including 4-hydroxynonenal (B163490) (4-HNE) and oxononanoic acid (ONA), which are known to generate reactive oxygen species (ROS) and induce oxidative stress. nih.gov Studies using Caco-2 cells treated with 13-HPODE have shown similar results to in vivo studies in mice, validating this in vitro system as a relevant model for understanding the physiological and pathological impacts of dietary lipid peroxide intake. nih.gov The use of 13-HPODE in such models allows researchers to dissect the specific cellular responses to lipid peroxidation, including induced DNA damage and loss of cellular integrity. nih.gov
Induction of Oxidative Stress-Responsive Signaling Pathways
Exposure of cells to 13-HPODE triggers a significant stress response, activating multiple signaling pathways designed to counteract oxidative damage. mdpi.com Gene ontology analysis of cells treated with 13-HPODE reveals the enrichment of biological processes related to the response to oxidative stress and the intrinsic apoptotic signaling pathway. mdpi.com This indicates that cells recognize 13-HPODE as a potent oxidative threat and initiate protective measures. mdpi.com The cellular response involves the upregulation of antioxidant defense mechanisms to prevent widespread damage from 13-HPODE and its reactive breakdown products. mdpi.com For instance, studies in poorly-differentiated Caco-2 cells, which can model intestinal crypt or tumor cells, show an induction of antioxidant defense responses following 13-HPODE treatment, suggesting a critical need to mitigate oxidative stress to prevent cellular damage. mdpi.com
Modulation of Gene Expression and Transcriptomic Profiles
Transcriptomic Analysis of 13-HPODE-Induced Cellular Changes
Transcriptomic profiling using RNA sequencing (RNA-seq) has provided comprehensive insights into the extensive cellular changes induced by 13-HPODE. In one study involving differentiated intestinal Caco-2 cells, treatment with 13-HPODE resulted in 3,094 differentially expressed genes (DEGs) compared to untreated cells. nih.govnih.gov These widespread changes highlight the significant impact of this lipid hydroperoxide on cellular function. nih.govdntb.gov.ua
Key findings from these analyses show that 13-HPODE enhances pathways related to lipid metabolism, including steroid hormone biosynthesis and bile secretion. nih.govnih.gov Conversely, pathways crucial for cell proliferation and maintenance, such as those involved in the cell cycle, DNA replication and repair, ribosome biogenesis, and spliceosome function, were suppressed. nih.gov This suggests that 13-HPODE may reduce the proliferative potential of cells and promote differentiation. nih.govnih.gov Furthermore, a significant reduction in the oxidative phosphorylation pathway was observed, indicating potential mitochondrial dysfunction. nih.gov
Impact on Genes Involved in Detoxification Pathways (e.g., Cytochrome P450, Glutathione Metabolism)
A prominent cellular response to 13-HPODE is the activation of detoxification mechanisms. nih.govmdpi.com Transcriptomic studies consistently show that 13-HPODE treatment upregulates genes associated with the metabolism of xenobiotics. nih.gov This is viewed as a protective response against the harmful effects of 13-HPODE and its metabolites. nih.gov
Specifically, the expression of several cytochrome P450 enzymes is increased. nih.govmdpi.com These enzymes are crucial for metabolizing ingested toxins and other foreign compounds. nih.gov In Caco-2 cells, 13-HPODE treatment led to the upregulation of CYP1B1, CYP2C9, and CYP2B6. nih.gov In addition to cytochrome P450, genes for aldo/keto reductases, such as AKR1C2, which are also involved in xenobiotic metabolism, are upregulated. nih.gov In comparative studies, other sources of oxidative stress, such as hydrogen peroxide (H₂O₂), have been shown to promote glutathione metabolism, another key detoxification pathway. mdpi.com
The table below summarizes the effects of 13-HPODE on select genes involved in detoxification.
| Gene | Function | Effect of 13-HPODE |
| CYP2B6 | Xenobiotic Metabolism | Upregulated |
| ABCG2 | Xenobiotic Transporter | Upregulated |
| AKR1B1 | Aldehyde Metabolism | Upregulated |
| AKR1C2 | Steroid & Xenobiotic Metabolism | Upregulated |
| EPHX2 | Xenobiotic Metabolism | Downregulated |
| ADH6 | Alcohol & Aldehyde Metabolism | No significant change |
| ALDH6A1 | Aldehyde Detoxification | Downregulated |
Data sourced from a transcriptomic analysis of Caco-2 cells treated with 13-HPODE versus linoleic acid (LA). nih.gov
Regulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
13-HPODE is a potent activator of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. nih.govmdpi.comdntb.gov.ua Oxidized metabolites of linoleic acid, including 13-HPODE and its derivative 13-HODE, are known ligands for PPARs, particularly PPARγ and PPARα. mdpi.comnih.govnih.gov The activation of PPARs by 13-HPODE has profound effects on lipid and glucose metabolism. nih.gov Studies have shown that 13-HPODE is a more potent activator of PPAR signaling than its unoxidized precursor, linoleic acid. nih.gov
In rat Fao hepatoma cells, 13-HPODE was shown to activate PPARα, leading to an increased expression of its target genes involved in fatty acid oxidation, such as Acyl-CoA oxidase (ACO), Cytochrome P450 4A1 (CYP4A1), and Carnitine-palmitoyltransferase 1A (CPT1A). nih.gov In human Caco-2 intestinal cells, 13-HPODE treatment also enhanced PPAR signaling, upregulating a suite of genes involved in fatty acid and lipid homeostasis. nih.gov This activation of PPAR signaling can lead to anti-inflammatory and anti-proliferative effects, but may also influence the tumorigenic phenotype of cells. mdpi.com
The table below details the upregulation of key PPAR signaling pathway genes in response to 13-HPODE treatment.
| Gene | Function in Lipid Metabolism |
| CPT1A | Fatty Acid Oxidation |
| PLIN2 | Lipid Droplet Coating |
| ACSL5 | Fatty Acid Transport |
| FABP1 | Fatty Acid Transport |
| HMGCS2 | Ketogenesis |
| PCK1 | Gluconeogenesis |
| ACADVL | Fatty Acid Oxidation |
Data sourced from a transcriptomic analysis of Caco-2 cells. nih.gov
Activation of Intracellular Signaling Cascades
13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE) has been shown to modulate a variety of intracellular signaling cascades, thereby influencing cellular responses and contributing to pathological processes. As a lipid hydroperoxide, its effects are often linked to the generation of oxidative stress and the subsequent activation of stress-responsive pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2, p38, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Research indicates that 13-HPODE can activate key components of the MAPK family, namely ERK1/2, p38, and JNK, particularly in vascular smooth muscle cells (VSMCs). This activation is a key mechanism through which 13-HPODE may contribute to the transcriptional regulation of inflammatory genes.
In intestinal epithelial Caco-2 cells, treatment with 13-HPODE has been observed to downregulate DUSP4, a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs. This reduction in a key negative regulator suggests a mechanism for sustained or enhanced MAPK signaling in response to 13-HPODE.
Table 1: Research Findings on 13-HPODE and MAPK Pathway Activation
| MAPK Component | Cell Type | Observed Effect of 13-HPODE | Associated Downstream Event |
|---|---|---|---|
| ERK1/2 | Vascular Smooth Muscle Cells | Activation | Transcriptional regulation of inflammatory genes |
| p38 | Vascular Smooth Muscle Cells | Activation | Transcriptional regulation of inflammatory genes |
| JNK | Vascular Smooth Muscle Cells | Activation | Transcriptional regulation of inflammatory genes |
Nuclear Factor-kappaB (NF-κB) Pathway Activation
The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Evidence demonstrates that 13-HPODE is a potent activator of the NF-κB pathway. In VSMCs, 13-HPODE induces the activation of NF-κB DNA binding activity. This activation is not a generalized stress response, as 13-HPODE does not affect the DNA binding activity of other transcription factors like AP-1 or AP-2 in the same cell type.
The activation of NF-κB by 13-HPODE has direct functional consequences. For instance, it is linked to the transcriptional regulation of the inflammatory gene Vascular Cell Adhesion Molecule-1 (VCAM-1). Studies using reporter gene expression have confirmed that NF-κB sites on the VCAM-1 promoter are crucial for its regulation by 13-HPODE. Furthermore, in Caco-2 intestinal cells, the production of lipid hydroperoxides has been shown to result in the activation of NF-κB, which is known to regulate inflammatory processes in the gut. nih.gov
Involvement of Protein Kinase C
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a multitude of signaling pathways, including those related to cell proliferation, differentiation, and apoptosis. The involvement of PKC in 13-HPODE-mediated signaling is suggested by studies where inhibitors of PKC were shown to affect downstream events. Specifically, the activation of NF-κB by 13-HPODE in VSMCs can be modulated by PKC inhibitors, indicating that PKC lies upstream of NF-κB in this signaling cascade.
While direct activation of PKC by 13-HPODE is an area of ongoing research, studies on the related compound 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) have demonstrated a regulatory role for this lipid mediator on PKC-alpha in melanoma cells. nih.gov This suggests that lipid metabolites derived from linoleic acid can interact with and modulate the activity of PKC isoforms.
Ras Pathway Interactions
The Ras family of small GTPases acts as molecular switches in signal transduction pathways that control cell growth, differentiation, and survival. There is evidence to suggest that 13-HPODE may interact with the Ras pathway. It has been hypothesized that 13-HPODE can lead to the transcriptional regulation of inflammatory genes through the increased activation of Ras. nih.gov In support of this, transcriptomic analysis of poorly-differentiated Caco-2 cells treated with 13-HPODE showed an enrichment of molecular functions related to GTPase binding, which is a key characteristic of Ras proteins and their regulators.
Effects on Organelle Function and Fundamental Cellular Processes
Beyond the activation of specific signaling cascades, 13-HPODE can exert profound effects on the function of cellular organelles, particularly the mitochondria, and disrupt fundamental cellular processes.
Impact on Mitochondrial Function and Electron Transport Chain
Mitochondria are central to cellular metabolism and energy production, primarily through the process of oxidative phosphorylation, which is carried out by the electron transport chain (ETC). Multiple studies have indicated that 13-HPODE has a significant negative impact on mitochondrial function. mdpi.comdntb.gov.ua
In both differentiated and poorly-differentiated Caco-2 cells, treatment with 13-HPODE leads to a downregulation of the oxidative phosphorylation pathway. mdpi.comdntb.gov.ua This suggests an impairment of the ETC and a reduced capacity for ATP synthesis. Gene ontology analysis of cells exposed to 13-HPODE reveals an enrichment of cellular components associated with the mitochondrial inner membrane and matrix, further highlighting the mitochondrion as a primary target of 13-HPODE's effects. nih.gov The disruption of the electron transport chain by 13-HPODE can lead to mitochondrial dysfunction, which may contribute to the development or progression of various diseases. mdpi.comdntb.gov.ua
Table 2: Summary of 13-HPODE Effects on Cellular and Molecular Mechanisms
| Pathway/Process | Key Finding | Cellular Context |
|---|---|---|
| MAPK Signaling (ERK1/2, p38, JNK) | Activation of all three kinases. | Vascular Smooth Muscle Cells |
| NF-κB Pathway | Activation of DNA binding and transcriptional regulation of VCAM-1. | Vascular Smooth Muscle Cells |
| Protein Kinase C | Implicated upstream of 13-HPODE-induced NF-κB activation. | Vascular Smooth Muscle Cells |
| Ras Pathway | Hypothesized to be activated; enrichment of GTPase binding functions observed. | Vascular Smooth Muscle Cells, Caco-2 Cells |
| Mitochondrial Function | Downregulation of oxidative phosphorylation and disruption of the electron transport chain. | Caco-2 Cells |
Modulation of Ribosome Biogenesis and RNA Processing
13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE) has been shown to significantly impact the fundamental cellular processes of ribosome biogenesis and RNA processing. In studies utilizing intestinal epithelial cells (Caco-2), treatment with 13-HPODE led to the downregulation of several key pathways essential for the production of ribosomes and the proper processing of RNA nih.govnih.gov. The affected pathways include those responsible for the spliceosome, RNA transport, ribosome biogenesis itself, and the function of RNA polymerase nih.govmdpi.com.
Ribosomes are crucial cellular machines responsible for protein synthesis, and their assembly is a complex and highly regulated process embopress.orgbiorxiv.org. The downregulation of ribosome biogenesis pathways by 13-HPODE suggests a potential reduction in the cell's capacity for protein synthesis. This is further supported by the observed suppression of genes involved in RNA processing and translation, such as RPP40 and EIF5A nih.gov. The spliceosome, a complex of proteins and small RNAs that removes introns from pre-messenger RNA, is also negatively affected by 13-HPODE treatment nih.govmdpi.com.
This modulation of ribosome biogenesis and RNA processing is part of a broader cellular response to 13-HPODE. The downregulation of these pathways may indicate a shift in cellular resources away from proliferation and towards a state of differentiation or stress response nih.govnih.gov.
Influence on Phagosome Function
Research indicates that 13-HPODE can influence the function of phagosomes. Studies on poorly differentiated Caco-2 cells, which can model intestinal crypt cells, have shown that treatment with 13-HPODE leads to the downregulation of the phagosome degradation pathway mdpi.comdntb.gov.uadntb.gov.ua. Phagosomes are vesicles formed within a cell that engulf large particles, such as bacteria or cellular debris, and their maturation and degradation are critical for cellular clearance and immune responses. The suppression of this pathway by 13-HPODE suggests a potential impairment of the cell's ability to effectively break down and eliminate engulfed materials. This finding points to a specific impact of this lipid hydroperoxide on intracellular degradation processes, which could have implications for cellular homeostasis and the response to pathogens or cellular damage mdpi.comdntb.gov.uadntb.gov.ua.
Induction of Apoptotic Signaling Pathways
13-HPODE and its related metabolites are implicated in the induction of apoptosis, or programmed cell death, through various signaling pathways. Studies have shown that 13-HPODE can trigger the intrinsic apoptotic signaling pathway mdpi.com. This is supported by the observation that treatment with 13-HPODE leads to the increased expression of transcription factors FOXO3 and FOXO4, which can modulate apoptosis nih.gov.
Furthermore, the metabolite of 13-HPODE, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), has been demonstrated to induce apoptosis in breast cancer cell lines researchgate.net. This effect is associated with cell cycle arrest and is thought to be mediated through the peroxisome proliferator-activated receptor-γ (PPARγ) researchgate.netphysiology.org. In different cancer cell models, including lung, colorectal, and glioblastoma cells, 13(S)-HpODE, a closely related compound, promotes apoptosis by up-regulating the expression of p53 and p21 nih.gov. This process involves the generation of intracellular reactive oxygen species (ROS) mediated by monoamine oxidase A (MAO-A) nih.gov.
The collective evidence indicates that 13-HPODE and its derivatives can activate molecular cascades that lead to controlled cell death, a process crucial for tissue homeostasis and the elimination of damaged or cancerous cells.
Stimulation of DNA Synthesis and Ornithine Decarboxylase Activity in Research Models
In contrast to its pro-apoptotic effects in some contexts, the broader cellular response to stressors can involve pathways related to cell proliferation, such as DNA synthesis and the activity of ornithine decarboxylase (ODC). ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation taylorfrancis.com. The induction of ODC is often associated with stimulated DNA synthesis nih.govduke.edu.
However, research on the direct effects of 13-HPODE on intestinal epithelial cells has shown that it tends to suppress pathways involved in the cell cycle and DNA synthesis and repair nih.govnih.gov. This suggests that in this particular model, 13-HPODE may act to reduce cell proliferation. For instance, genes involved in DNA replication such as POLD2, MCM7, and PCNA were downregulated in Caco-2 cells treated with 13-HPODE nih.gov. This indicates that the impact of 13-HPODE on DNA synthesis is context-dependent and may be part of a cellular program that shifts away from proliferation and towards differentiation or apoptosis nih.gov.
Regulation of Metabolic Pathways
Effects on Carbohydrate Metabolism
13-HPODE has been observed to exert regulatory effects on carbohydrate metabolism. In studies using poorly-differentiated Caco-2 cells, treatment with 13-HPODE resulted in the enhancement of the starch and sucrose metabolic pathway mdpi.com. This was evidenced by the upregulation of genes involved in both the synthesis and degradation of glycogen, such as GYS2, GBE1, AGL, and PYGM mdpi.com. This suggests an alteration of cellular glycogen stores in response to 13-HPODE. Furthermore, the regulation of carbohydrate metabolism was identified as one of the biological processes affected by 13-HPODE treatment mdpi.com. The broader impact on metabolic processes is also highlighted by the significant effect of 13-HPODE on glucose metabolism, partly through the modulation of PPAR signaling nih.gov.
Regulation of Amino Acid Biosynthesis Pathways
The influence of 13-HPODE extends to the regulation of amino acid metabolism. Research has shown an upregulation of amino acid metabolism in Caco-2 cells following treatment with 13-HPODE mdpi.comdntb.gov.ua. Specifically, the metabolism of glycine, serine, and threonine was observed to be enhanced mdpi.com. This alteration in amino acid metabolic processes was identified as one of the diverse biological processes enriched in response to 13-HPODE nih.gov. The regulation of these pathways suggests that 13-HPODE can reprogram cellular metabolism, potentially to support specific cellular responses to the oxidative stress it induces.
Table of Affected Genes in Carbohydrate and Amino Acid Metabolism
| Metabolic Pathway | Gene | Function | Effect of 13-HPODE |
| Carbohydrate Metabolism | GYS2 | Glycogen synthesis | Upregulated |
| GBE1 | Glycogen solubility | Upregulated | |
| AGL | Glycogen degradation | Upregulated | |
| PYGM | Glycogen degradation | Upregulated | |
| Amino Acid Metabolism | Multiple | Glycine, Serine, and Threonine Metabolism | Upregulated |
Table of Compounds Mentioned
Influence on Steroid Metabolic Processes
13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE), a primary product of linoleic acid peroxidation, has been shown to exert a significant influence on steroid metabolic processes. Research indicates that 13-HPODE can modulate the expression of genes involved in steroid hormone biosynthesis, potentially impacting cellular and physiological functions.
Studies utilizing transcriptomic profiling of poorly-differentiated Caco-2 cells, a model for intestinal epithelial cells, have demonstrated that treatment with 13-HPODE leads to the upregulation of several key genes and pathways associated with steroid metabolism. This suggests that exposure to this lipid hydroperoxide can trigger a cellular response that alters the synthesis of steroid hormones. mdpi.comnih.gov
One of the key findings is the upregulation of the steroid hormone biosynthesis pathway as a whole. nih.gov This indicates a broad impact on the cellular machinery responsible for producing steroids. Furthermore, 13-HPODE treatment has been observed to enhance the metabolism of xenobiotics by cytochrome P450 enzymes. nih.govmdpi.com These enzymes are crucial not only for detoxifying foreign compounds but also play a pivotal role in the synthesis and degradation of steroid hormones. epa.govmdpi.comnih.gov
Specific genes that are upregulated in response to 13-HPODE exposure include those integral to various stages of steroidogenesis. For instance, the expression of genes such as STS (steroid sulfatase), CYP17A1 (cytochrome P450 17A1), and aldo/keto reductases like AKR1C2 and AKR1C3 have been shown to be increased. mdpi.comnih.gov CYP17A1 is a critical enzyme in the production of androgens. mdpi.comnih.gov The aldo/keto reductase family of enzymes is also essential for steroid hormone synthesis. nih.gov
The table below summarizes the research findings on the influence of 13-HPODE on genes and pathways related to steroid metabolic processes in Caco-2 cells.
| Gene/Pathway | Change in Expression | Function in Steroid Metabolism |
| Steroid Hormone Biosynthesis | Upregulated | Overall pathway for the synthesis of steroid hormones. mdpi.comnih.gov |
| Metabolism of Xenobiotics by Cytochrome P450 | Upregulated | A family of enzymes involved in the synthesis and metabolism of steroids and the detoxification of foreign substances. nih.govmdpi.com |
| STS (Steroid Sulfatase) | Upregulated | Involved in the conversion of sulfated steroid precursors into active hormones. |
| CYP17A1 | Upregulated | A key enzyme in the biosynthesis of glucocorticoids and sex steroids. mdpi.com |
| AKR1C2/C3 (Aldo/Keto Reductases) | Upregulated | Play a role in the metabolism of steroid hormones. mdpi.comnih.gov |
These findings underscore the capacity of 13-HPODE to act as a signaling molecule that can modulate the intricate network of steroid metabolism. The upregulation of these specific genes and pathways suggests a potential adaptive response by cells to the presence of this lipid hydroperoxide, which may have broader implications for physiological and pathophysiological processes where both lipid peroxidation and steroid signaling are involved.
Advanced Research Methodologies and Analytical Approaches for 13 Hpode Studies
Chromatographic Separation and Detection
Chromatography is a cornerstone of 13-HPODE analysis, enabling its separation from a myriad of other lipid species. The choice of technique is dictated by the specific research question, whether it is for precise quantification, isomer separation, or detailed structural analysis.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized method for the separation and quantification of 13-HPODE. Normal-phase HPLC, in particular, has proven effective for separating 13-HPODE from its positional isomer, 9-HPODE, as well as other lipid oxidation products. nih.gov Chiral phase HPLC (CP-HPLC) further allows for the separation of the enantiomers (S and R stereoisomers) of 13-HPODE, which is crucial for distinguishing between enzymatic and non-enzymatic formation pathways. scispace.com
One common approach involves using a silica column with a non-polar mobile phase, such as a mixture of hexane and isopropanol. Detection is often achieved using a UV detector set to 234 nm, which corresponds to the maximum absorbance of the conjugated diene system present in 13-HPODE. scispace.com For quantitative analysis, a standard curve is generated using a purified 13-HPODE standard. The concentration of 13-HPODE in a sample is then determined by comparing its peak area to the standard curve.
Table 1: HPLC Methods for 13-HPODE Isomer Separation
| Column Type | Mobile Phase Composition | Detection Method | Application |
|---|---|---|---|
| Normal Phase Silica | Hexane/Isopropanol/Acetic Acid | UV (234 nm) | Separation of 9-HPODE and 13-HPODE isomers |
| Chiral Phase (e.g., Reprosil Chiral NR) | Hexane/Isopropyl Alcohol/Acetic Acid | UV (235 nm), MS | Separation of 13(S)-HPODE and 13(R)-HPODE enantiomers scispace.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the structural elucidation of 13-HPODE and its various decomposition products. mdpi.commnsu.edunih.govresearchgate.net A key limitation of GC-MS for hydroperoxide analysis is that the analytes must be chemically reduced and derivatized prior to injection into the gas chromatograph, as hydroperoxides are thermally unstable. mdpi.com This typically involves reduction of the hydroperoxy group to a hydroxyl group, followed by silylation to increase volatility. mdpi.com
Once derivatized, the compound is separated from other components in the sample based on its boiling point and interaction with the GC column's stationary phase. mnsu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the original structure of the analyte. mnsu.edu GC-MS has been instrumental in identifying the volatile and non-volatile compounds generated from the thermal decomposition of 13-HPODE. nih.govresearchgate.net
Table 2: Common Derivatization and GC-MS Parameters for 13-HPODE Analysis
| Derivatization Step | Reagent | GC Column | Ionization Mode | Key Findings |
|---|---|---|---|---|
| Reduction | Sodium borohydride | MTX-Biodiesel TG | - | Analysis of hydroperoxides after hydrogenation mdpi.com |
| Silylation | BSTFA + TMCS | MTX-Biodiesel TG | - | Increased volatility for GC analysis mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection, Quantification, and Structural Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a leading technique for the analysis of 13-HPODE due to its high sensitivity, specificity, and ability to analyze the compound without prior derivatization. mdpi.comnih.govmdpi.com This method couples the separation power of HPLC with the precise detection and structural analysis capabilities of tandem mass spectrometry. lipidmaps.orgresearchgate.net
In a typical LC-MS/MS workflow, the sample is first subjected to HPLC separation, often using a reverse-phase column. The eluent from the HPLC is then introduced into the mass spectrometer. The precursor ion corresponding to 13-HPODE is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of 13-HPODE, even in complex biological samples. nih.govlipidmaps.org LC-MS/MS is also invaluable for structural characterization, helping to identify various transformation products of 13-HPODE. nih.govresearchgate.net Chiral stationary phase LC-MS/MS methods have been developed to analyze positional and cis/trans isomers of HPODE. nih.gov
Table 3: LC-MS/MS Parameters for 13-HPODE Analysis
| LC Column Type | Ionization Mode | MS/MS Transition (m/z) | Application | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| Reverse Phase | ESI Negative | Varies by study | Quantification in biological fluids lipidmaps.orgnih.gov | 9.7–35.9 nmol/L nih.gov |
| Chiral Stationary Phase | ESI Positive (with Na+) | 335.2 > 247.1 (for 13-HPODE) | Isomer-specific analysis in oils nih.govresearchgate.net | Not specified |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide complementary information to chromatographic methods, offering insights into the electronic structure and radical nature of 13-HPODE and its intermediates.
UV Spectrophotometry for Conjugated Diene Analysis
UV-Vis spectrophotometry is a fundamental technique used to detect and quantify 13-HPODE based on the presence of its conjugated diene system. tulane.edutaylorandfrancis.com This structural feature—two double bonds separated by a single bond—arises from the rearrangement of double bonds during the oxidation of linoleic acid and results in strong absorption of ultraviolet light. tulane.edu
Electron Spin Resonance (ESR) Spin-Trapping for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a unique technique capable of detecting and characterizing molecules with unpaired electrons, such as free radicals. nih.gov The formation of 13-HPODE from linoleic acid proceeds through radical intermediates, which are highly reactive and have extremely short lifetimes. nih.gov
Direct detection of these transient radicals is challenging. The spin-trapping technique overcomes this by using a "spin trap" molecule that reacts with the short-lived radical to form a more stable radical product, known as a spin adduct. utexas.edunih.gov This spin adduct can then be detected by ESR. utexas.edu The resulting ESR spectrum provides information about the structure of the original trapped radical. Combining ESR with separation techniques like HPLC allows for the identification of individual radical species generated during the peroxidation process. nih.govdntb.gov.ua
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 13-Hydroperoxy-9,11-octadecadienoic acid | 13-HPODE |
| 9-Hydroperoxy-9,11-octadecadienoic acid | 9-HPODE |
| 13-Hydroxy-9,11-octadecadienoic acid | 13-HODE |
| 9-Hydroxy-9,11-octadecadienoic acid | 9-HODE |
| Linoleic Acid | LA |
| 9-oxo-octadecadienoic acid | 9-oxoODE |
| 13-oxo-octadecadienoic acid | 13-oxoODE |
| 9,12,13-trihydroxy-10(E)-octadecenoic acid | 9,12,13-TriHOME |
| 9,10-Dihydroxy-12-octadecenoic acid | 9,10-DiHOME |
| Cholesterol Ester Hydroperoxide | CEOOH |
Molecular Biology and Systems Biology Approaches
RNA Sequencing (RNA-seq) is a high-throughput method used to profile gene expression changes in response to stimuli, such as exposure to 13-HPODE. nih.govdntb.gov.ua Studies utilizing RNA-seq have provided significant insights into the cellular and molecular pathways modulated by this lipid hydroperoxide.
In one key study, intestinal epithelial cells (Caco-2) were treated with 100 µM of 13-HPODE for 24 hours, and the resulting changes in gene expression were analyzed using Illumina HiSeq sequencing. nih.govnih.gov The analysis identified 3,094 differentially expressed genes (DEGs) in the 13-HPODE-treated cells compared to untreated cells; of these, 1,402 genes were upregulated and 1,692 were downregulated. nih.gov
Pathway enrichment analysis of these DEGs revealed that 13-HPODE significantly alters metabolic and signaling pathways. nih.gov Notably, pathways related to lipid metabolism, such as steroid hormone biosynthesis and peroxisome proliferator-activated receptor (PPAR) signaling, were enhanced. nih.govnih.gov The PPAR signaling pathway is known to regulate fatty acid and glucose metabolism. mdpi.com Genes involved in detoxification, particularly those involving cytochrome-P450, were also promoted. Conversely, pathways associated with oxidative phosphorylation were suppressed, suggesting a potential impact on mitochondrial function. nih.govnih.gov
Another study on poorly-differentiated Caco-2 cells, which can model intestinal crypt or tumor cells, identified 6,648 DEGs upon treatment with 13-HPODE, with 3,345 genes upregulated and 3,303 downregulated. mdpi.com This research also highlighted the enhancement of PPAR signaling and detoxification pathways, alongside the suppression of oxidative phosphorylation. mdpi.com
| Pathway/Gene Category | Effect of 13-HPODE | Number of DEGs (Differentiated Cells) | Key Upregulated Genes | Source |
|---|---|---|---|---|
| Lipid Metabolism (Overall) | Enhanced | 3,094 Total (1,402 up, 1,692 down) | PLIN2, FABP1, CPT1A, PCK1, HMGCS2 | nih.gov |
| PPAR Signaling | Enhanced | CPT1A, PLIN2, ACSL5, FABP1, HMGCS2, PCK1 | nih.govmdpi.com | |
| Detoxification (Cytochrome-P450) | Promoted | CYP2B6 | nih.gov | |
| Oxidative Phosphorylation | Suppressed | 3,094 Total (1,402 up, 1,692 down) | N/A (Suppressed Pathway) | nih.govnih.gov |
| Overall Gene Expression (Poorly-Differentiated Cells) | Altered | 6,648 Total (3,345 up, 3,303 down) | PLIN2, HMGCS2, CPT1A, FABP1, PCK1 | mdpi.com |
Quantitative Real-Time PCR (qRT-PCR) is a sensitive and specific technique used to validate the findings from high-throughput gene expression studies like RNA-seq. gene-quantification.comnih.govplos.org By measuring the amplification of a target gene's cDNA in real-time, qRT-PCR provides accurate quantification of mRNA levels for selected genes.
In studies investigating the effects of 13-HPODE, qRT-PCR has been consistently used to confirm the differential expression of key genes identified by RNA-seq analysis. nih.govmdpi.com For example, after treating Caco-2 cells with 13-HPODE, the upregulation of several genes involved in PPAR signaling and lipid metabolism was validated. nih.gov These included genes such as PLIN2, which is involved with lipid droplets, and FABP1, which may facilitate cholesterol uptake. nih.gov Similarly, the induction of genes related to stress response and detoxification, like AKR1C2 (an aldo/keto reductase), and the downregulation of genes like NOX1 (NADPH oxidase) were also confirmed via qRT-PCR. nih.gov The results from these validation experiments typically show a strong correlation with the data obtained from RNA-seq, reinforcing the reliability of the transcriptomic profiling. nih.govresearchgate.net
| Gene Symbol | Gene Name | Function | Expression Change (Validated) | Source |
|---|---|---|---|---|
| PLIN2 | Perilipin 2 | Coats lipid droplets | Upregulated | nih.govmdpi.com |
| FABP1 | Fatty acid binding protein 1 | Fatty acid transport, cholesterol uptake | Upregulated | nih.govmdpi.com |
| HMGCS2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2 | Ketogenesis | Upregulated | nih.govmdpi.com |
| CPT1A | Carnitine palmitoyltransferase 1A | Fatty acid oxidation | Upregulated | nih.govmdpi.com |
| PCK1 | Phosphoenolpyruvate carboxykinase 1 | Gluconeogenesis | Upregulated | nih.govmdpi.com |
| AKR1C2 | Aldo-keto reductase family 1 member C2 | Steroid hormone/bile acid synthesis | Upregulated | nih.gov |
| CYP2B6 | Cytochrome P450 family 2 subfamily B member 6 | Detoxification | Upregulated | nih.gov |
| NOX1 | NADPH oxidase 1 | Superoxide generation | Downregulated | nih.gov |
| DKK1 | Dickkopf WNT signaling pathway inhibitor 1 | Wnt signaling | Downregulated | nih.gov |
Stable Isotope-Dilution Analysis (SIDA), typically coupled with mass spectrometry (LC-MS), is the gold standard for the accurate quantification of small molecules in complex biological samples. researchgate.net This methodology provides high analytical specificity and is widely used for biomarker discovery and validation. researchgate.net
In the study of 13-HPODE and related oxidized linoleic acid metabolites (OXLAMs), SIDA is employed to precisely measure their concentrations in biological matrices like plasma. nih.govnih.gov The method involves "spiking" a sample with a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled 13-HODE, the reduced form of 13-HPODE). nih.gov Because the labeled internal standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the natural analyte to the labeled standard, precise quantification can be achieved, correcting for variations in sample extraction and instrument response. researchgate.netnih.gov This approach has been used to track the absorption and incorporation of linoleic acid metabolites into tissues and to quantify levels of OXLAMs as biomarkers of oxidative stress. nih.govresearchgate.net
Biochemical Activity Assays
Accurate quantification of lipid peroxides is essential for studies involving 13-HPODE. Various biochemical assays are available for this purpose, with the leucomethylene blue (LMB) assay being a commonly used method. nih.govmdpi.com This colorimetric assay is used to determine the peroxide content in a sample. nih.govmdpi.com
The formation of 13-HPODE from linoleic acid via enzymatic oxidation (e.g., using soybean lipoxygenase) is often monitored spectrophotometrically by observing the increase in absorbance at 234 nm, which is characteristic of the formation of a conjugated diene system in the hydroperoxide molecule. nih.govhogrefe.com Following this initial monitoring, the LMB assay can be used to specifically quantify the amount of lipid hydroperoxide formed. mdpi.com The assay relies on the principle that hydroperoxides will oxidize the colorless leucomethylene blue reagent to the intensely colored methylene (B1212753) blue, and the resulting color change can be measured to determine the peroxide concentration. nih.govmdpi.com This method is crucial for preparing 13-HPODE solutions of known concentration for cell culture experiments and for ensuring the integrity of the compound prior to use. mdpi.com
Enzyme Activity Measurements (e.g., Ornithine Decarboxylase activity)
Advanced research into the biological effects of 13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE) involves the precise measurement of specific enzyme activities to understand its molecular mechanisms. A key enzyme of interest in this context is Ornithine Decarboxylase (ODC), the initial and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are crucial for cellular proliferation, and dysregulation of ODC activity is often associated with pathological conditions.
Methodologies for measuring ODC activity are diverse, ensuring accuracy and sensitivity in various experimental setups. A widely used technique is the radiochemical assay, which measures the release of ¹⁴CO₂ from [¹⁴C]-carboxyl-labeled L-ornithine. acs.org This method's sensitivity allows for the detection of subtle changes in enzyme activity. Other approaches include chromatographic methods, such as high-performance liquid chromatography (HPLC), which can quantify the product of the ODC reaction, putrescine. nih.gov Spectrophotometric and luminescence-based assays provide non-radioactive alternatives, often relying on coupled enzyme reactions that result in a measurable change in absorbance or light emission. frontiersin.orgnih.gov
Recent studies investigating the impact of 13-HPODE on cellular processes have utilized transcriptomic analysis to measure the expression of the gene encoding ODC, ODC1. In studies involving poorly-differentiated Caco-2 intestinal epithelial cells, treatment with 13-HPODE resulted in the downregulation of ODC1 gene expression. mdpi.com This finding suggests that 13-HPODE may exert an anti-proliferative effect by reducing the cellular capacity to synthesize polyamines. mdpi.comnih.gov
The table below summarizes the findings from a transcriptomic study on the effect of 13-HPODE on the expression of the ODC1 gene in Caco-2 cells.
| Cell Line | Treatment | Target Gene | Effect on Gene Expression | Implication |
| Caco-2 (intestinal epithelial cells) | 13-HPODE | ODC1 | Downregulation | Reduced potential for polyamine biosynthesis and cell proliferation. mdpi.comnih.gov |
Furthermore, research on a closely related oxidized derivative of linoleic acid, 13-hydroxy-9,11-octadecadienoic acid (13-HODE), has shown a suppressive effect on the induction of ODC activity in rat colon mucosal explants. nih.gov Although 13-HODE is a distinct compound, these findings provide additional context for the potential regulatory role of oxidized linoleic acid metabolites on ODC and, consequently, on cellular proliferation. nih.gov
Biological Systems and Experimental Models in 13 Hpode Research
Plant Biology Research Applications
13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE) is a key molecule in the plant's defense arsenal. As a member of the oxylipin family, it is integral to the signaling pathways that plants activate in response to attacks from pathogens and insects. researchgate.net These defense mechanisms can be both direct, involving the production of toxic or repellent compounds, and indirect, such as attracting natural enemies of the herbivores. mdpi.comnih.govmdpi.com
When a plant is wounded by an insect herbivore, a cascade of internal signals is triggered, leading to the production of specialized bioactive compounds that can be toxic or antinutritive to the attacker. mdpi.comnih.gov Phyto-oxylipins, including 13-HPODE, are central to this response, acting as signaling molecules that can modulate the plant's defense against a variety of biotic stressors. researchgate.net For instance, they are involved in the synthesis of green leaf volatiles (GLVs), which are compounds that play a role in defending against both herbivores and pathogens. researchgate.net
The production of 13-HPODE and other oxylipins is part of a broader defense strategy that also includes the synthesis of phenolic compounds. These compounds can physically block pathogens, increase leaf toughness to deter feeding insects, and reduce the nutritional value of the plant tissue. nih.gov The activation of these defense pathways is often induced by the attack itself, making the plant phenotypically plastic and better able to respond to immediate threats. nih.gov
| Defense Mechanism | Role of 13-HPODE and Related Oxylipins |
| Direct Defense | Precursor to the synthesis of toxic and anti-nutritive compounds. nih.gov |
| Indirect Defense | Involved in the production of herbivore-induced plant volatiles (HIPVs) that attract predators of the attacking insects. mdpi.com |
| Signaling | Acts as a signaling molecule in both local and systemic defense responses. researchgate.net |
| Structural Defense | Contributes to the synthesis of compounds like lignin that strengthen plant tissues. nih.gov |
The oxylipin pathways, with 13-HPODE as a central intermediate, exhibit variations across different plant species, highlighting the diversity of plant defense strategies. In cereals such as wheat, barley, and sorghum, a unique allene oxide synthase pathway has been identified in the roots. This pathway converts 13-HPODE and other fatty acid hydroperoxides into novel oxylipins termed "graminoxins". d-nb.info These compounds are formed via unstable cyclopropanone intermediates, representing a specialized branch of the oxylipin pathway in these plants. d-nb.info
In the Jerusalem artichoke (Helianthus tuberosus), a distinct pathway for the formation of ketodiene oxylipins has been discovered. nih.gov This process begins with the reduction of (9Z,11E,13S)-13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) to its corresponding 13-hydroxy acid (13-HOD). nih.gov Subsequently, 13-HOD is dehydrogenated to form the ketodiene (9Z,11E,13S)-13-oxo-9,11-octadecadienoic acid (13-KOD). nih.gov This dehydrogenation is catalyzed by a flavin dehydrogenase and is dependent on the presence of oxygen. nih.gov
| Plant Species | Key Features of the Oxylipin Pathway Involving 13-HPODE | Resulting Oxylipins |
| Cereals (Wheat, Barley, Sorghum) | Allene oxide synthase pathway in roots leading to the formation of novel oxylipins via cyclopropanone intermediates. d-nb.info | Graminoxins |
| Jerusalem Artichoke (Helianthus tuberosus) | A novel pathway involving the reduction of 13-HPOD to 13-HOD, followed by oxygen-dependent dehydrogenation. nih.gov | (9Z,11E,13S)-13-oxo-9,11-octadecadienoic acid (13-KOD) |
Mammalian Cellular and In Vitro Models
In mammalian systems, 13-HPODE and its derivatives have been studied for their effects on various cell types, including vascular smooth muscle cells (VSMCs). While direct studies on 13-HPODE are limited, research on its downstream product, 13-hydroxyoctadecadienoic acid (13-HODE), provides insights into its potential biological activities. 13-HODE has been shown to increase intracellular calcium concentrations in porcine aortic and pulmonary artery smooth muscle cells. physiology.org This effect is mediated by an increase in cyclic guanosine monophosphate (cGMP) levels, leading to calcium influx through L-type channels. physiology.org
VSMCs are known to synthesize 13-HODE, and this production can be a factor in the development of atherosclerosis. nih.gov During the progression of atherosclerosis, VSMCs can proliferate and differentiate into foam cells, which are lipid-laden cells that contribute to plaque formation. mdpi.com The uptake of oxidized free fatty acids like 13-HPODE by VSMCs is generally poor, suggesting that its biological effects may be mediated through interactions with cell-surface components or that very small intracellular amounts can have significant signaling effects. ahajournals.org
| Cell Type | Effect of 13-HODE (derived from 13-HPODE) | Mechanism |
| Porcine Aortic and Pulmonary Artery Smooth Muscle Cells | Increased intracellular calcium concentration. physiology.org | Increased cGMP levels leading to Ca2+ influx via L-type channels. physiology.org |
The Caco-2 cell line, a model for the intestinal epithelium, has been extensively used to study the effects of dietary lipid hydroperoxides like 13-HPODE. nih.gov Treatment of Caco-2 cells with 13-HPODE significantly alters their gene expression profile, impacting various metabolic and signaling pathways. nih.govnih.gov
Studies have shown that 13-HPODE enhances lipid metabolic pathways, including steroid hormone biosynthesis and peroxisome proliferator-activated receptor (PPAR) signaling. nih.govnih.gov It also promotes detoxification mechanisms, such as those involving cytochrome-P450. nih.govnih.gov Conversely, 13-HPODE has been found to suppress oxidative phosphorylation, potentially indicating mitochondrial dysfunction. nih.govnih.gov In poorly-differentiated Caco-2 cells, which can model intestinal tumor cells, 13-HPODE induces the expression of genes related to detoxification and various metabolic pathways, which may contribute to a tumorigenic environment. dntb.gov.uamdpi.com
| Caco-2 Cell State | Key Pathways Affected by 13-HPODE | Overall Effect |
| Differentiated | Enhanced lipid metabolism, PPAR signaling, and detoxification. Suppressed oxidative phosphorylation. nih.govnih.govmdpi.com | Altered cellular processes and potential for mitochondrial dysfunction. nih.gov |
| Poorly-Differentiated | Upregulation of detoxification and metabolic pathways. Enhanced PPAR signaling. dntb.gov.uamdpi.com | Creation of a potentially tumorigenic environment. dntb.gov.uamdpi.com |
The RAW 264.7 macrophage cell line is a common in vitro model used to study inflammatory responses. nih.govfrontiersin.orgmdpi.comnih.govmdpi.com Macrophages play a crucial role in the immune response and are involved in processes like phagocytosis and the production of inflammatory mediators. frontiersin.org While direct studies of 13-HPODE on RAW 264.7 cells are not extensively detailed in the provided context, the general use of this cell line is to investigate how various substances affect immune functions such as the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.govmdpi.com Given that oxylipins are known to be involved in inflammation, it is plausible that 13-HPODE could modulate the activity of RAW 264.7 cells, but specific research findings on this are needed for a detailed description.
Comparative Studies in Endothelial Cells and Fibroblasts
The cellular effects of 13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE) have been investigated in various biological systems, with endothelial cells and fibroblasts serving as critical models for understanding its role in vascular biology and tissue response. Comparative studies, while not extensive, reveal differential responses between these two cell types, particularly in metabolism and sensitivity to oxidative stress.
Metabolic Fate of 13-HPODE's Reduction Product in Endothelial Cells and Fibroblasts
The identified metabolites in both cell types were:
11-hydroxyhexadecadienoic acid (11-OH-16:2)
9-hydroxytetradecadienoic acid (9-OH-14:2)
7-hydroxydodecadienoic acid (7-OH-12:2) nih.gov
This metabolic process is considered a mechanism for the inactivation and removal of 13-HODE from the cellular environment. nih.gov While this study utilized 13-HODE, it provides a strong indication that the downstream metabolic handling of 13-HPODE, following its reduction, is comparable between endothelial cells and fibroblasts.
Metabolism of 13-HODE in Endothelial Cells vs. Fibroblasts
| Cell Type | Metabolic Action | Primary Metabolites | Proposed Metabolic Pathway | Reference |
|---|---|---|---|---|
| Bovine Aortic Endothelial Cells | Conversion to chain-shortened products | 11-OH-16:2, 9-OH-14:2, 7-OH-12:2 | Peroxisomal beta-oxidation | nih.gov |
| Normal Human Skin Fibroblasts | Conversion to chain-shortened products | 11-OH-16:2, 9-OH-14:2, 7-OH-12:2 | Peroxisomal beta-oxidation | nih.gov |
Differential Sensitivity to Oxidative Stress
While direct comparative studies on 13-HPODE-induced cytotoxicity are limited, research on the differential responses of endothelial cells and fibroblasts to general oxidative stress offers a framework for understanding their likely reactions to 13-HPODE, a known pro-oxidant.
Endothelial cells are observed to be highly sensitive to reactive oxygen species (ROS). mdpi.com This heightened sensitivity can lead to a rapid depletion of cellular thiols and subsequent necrotic cell death. mdpi.com In contrast, human fibroblasts exhibit a greater resistance to oxidative stress, which is attributed to a higher baseline content of cellular thiols. mdpi.com When subjected to strong oxidative conditions, fibroblasts are more inclined to undergo apoptosis, a programmed cell death mechanism, rather than necrosis. mdpi.com Furthermore, fibroblasts have demonstrated a capacity to recover and re-enter a proliferative state after surviving the initial oxidative insult. mdpi.com
Based on these differential responses to oxidative stress, it can be inferred that endothelial cells are likely more susceptible to the cytotoxic effects of 13-HPODE, which would manifest as necrotic cell death. Fibroblasts, with their more robust antioxidant capacity, may be better able to withstand 13-HPODE exposure, with apoptosis being the more probable mode of cell death at higher concentrations.
Inferred Differential Responses to 13-HPODE-Induced Oxidative Stress
| Parameter | Endothelial Cells | Fibroblasts | Reference |
|---|---|---|---|
| Sensitivity to ROS | High | Lower | mdpi.com |
| Cellular Thiol Content | Lower | Higher | mdpi.com |
| Primary Mode of Cell Death | Necrosis | Apoptosis | mdpi.com |
| Recovery and Proliferation | Less likely | More likely | mdpi.com |
Effects on Endothelial Cell Function
Extensive research has focused on the specific effects of 13-HPODE on endothelial cells, given their critical role in vascular health. In human umbilical vein endothelial cells (HUVECs), 13-HPODE has been shown to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in a concentration-dependent manner. nih.gov However, it does not appear to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) or E-selectin. nih.gov Furthermore, pretreatment with 13-HPODE can inhibit subsequent cytokine-induced expression of ICAM-1 and E-selectin. nih.gov Studies on bovine mammary endothelial cells have demonstrated that 13-HPODE can significantly reduce endothelial barrier integrity and induce apoptosis. engormix.comnih.gov This effect is not observed with its reduced form, 13-HODE. engormix.comnih.gov
Detailed comparative studies on the effects of 13-HPODE on inflammatory responses and barrier function in fibroblasts are not as well-documented in the available literature.
Future Directions and Emerging Research Frontiers in 13 Hpode Studies
Elucidating Complex Interplay with Other Lipid Mediators and Signaling Networks
13-HPODE does not function in isolation. It is part of a vast and intricate network of lipid mediators and signaling molecules that collectively regulate cellular homeostasis. A major future direction is to decipher the complex crosstalk between 13-HPODE and other signaling pathways, particularly those involving other eicosanoids and related oxylipins. nih.gov Lipid mediators such as prostaglandins, leukotrienes, lipoxins, and resolvins are critical regulators of inflammation, immunity, and vascular tone. nih.govresearchgate.net Understanding how the production and signaling of 13-HPODE influence these other pathways is essential.
Future research will likely focus on:
Enzymatic Competition and Substrate Shunting: Investigating how the generation of 13-HPODE by lipoxygenases affects the availability of polyunsaturated fatty acid substrates for other enzymes like cyclooxygenases (COX) and other lipoxygenases (LOX). This could reveal mechanisms by which 13-HPODE production shifts the balance from pro-inflammatory prostaglandins to other bioactive lipids.
Receptor Crosstalk and Signal Integration: Exploring whether 13-HPODE or its downstream metabolites can directly or indirectly modulate the activity of receptors for other lipid mediators.
Interaction with Cytokine Signaling: Building on findings that 13-HPODE can modulate the effects of pro-inflammatory cytokines like TNF-α and IL-1 on endothelial cells. nih.gov The interplay between hydroperoxides and cytokines is complex and cannot be explained by a simple oxidant-mediated facilitation of cytokine signaling. nih.gov Future studies will need to unravel the precise molecular checkpoints where these pathways converge.
PPAR Signaling Hub: While it is known that 13-HPODE can enhance Peroxisome Proliferator-Activated Receptor (PPAR) signaling, the full extent of this interaction is not understood. mdpi.comnih.govmdpi.com Elucidating how 13-HPODE-mediated PPAR activation integrates with other nuclear receptor signaling and downstream gene regulation is a critical area of inquiry.
Table 1: Potential Areas of Crosstalk Between 13-HPODE and Other Signaling Pathways
| Interacting Pathway | Potential Mechanism of Interaction | Research Question Example |
| Prostaglandin Pathway | Competition for arachidonic acid substrate between LOX and COX enzymes. | Does increased 13-HPODE synthesis limit the production of PGE2 in inflammatory cells? |
| Leukotriene Pathway | Modulation of 5-LOX activity or expression. | Can 13-HPODE allosterically regulate 5-lipoxygenase, altering leukotriene B4 production? |
| Specialized Pro-Resolving Mediators (SPMs) | Altering the substrate pool for the biosynthesis of resolvins, lipoxins, and protectins. | Does the presence of 13-HPODE shift enzymatic activity towards or away from the production of anti-inflammatory SPMs? |
| Cytokine Signaling (e.g., TNF-α, IL-1) | Modulation of downstream signaling components like NF-κB or MAP kinases. | What is the specific molecular mechanism by which 13-HPODE pretreatment inhibits cytokine-induced CAM expression? nih.gov |
| Nuclear Receptors (e.g., PPARs) | Direct ligand binding and activation, leading to transcriptional changes. | Which specific PPAR isoform is most potently activated by 13-HPODE and what are the comprehensive downstream transcriptomic consequences? mdpi.comnih.gov |
Advanced Multi-Omics Integration for Comprehensive Pathway Elucidation
To capture a holistic view of the biological impact of 13-HPODE, future research must move towards the deep integration of multiple high-throughput 'omics' datasets. Transcriptomic studies have already provided a valuable snapshot of the genes and pathways affected by 13-HPODE in intestinal epithelial cells, identifying thousands of differentially expressed genes related to lipid metabolism, PPAR signaling, and oxidative phosphorylation. mdpi.comnih.gov However, a single omics approach provides an incomplete picture.
The next frontier is the application of multi-omics strategies to create a system-level understanding. This involves combining:
Transcriptomics: To identify changes in gene expression (mRNA levels).
Proteomics: To quantify changes in protein abundance and identify post-translational modifications, revealing how transcriptional changes are executed.
Metabolomics: To measure the functional output of the system by profiling changes in endogenous small-molecule metabolites.
By integrating these layers of biological information, researchers can construct more accurate and predictive models of 13-HPODE's mechanism of action. mdpi.comnih.gov For example, observing an upregulation of a gene in the transcriptomic data can be validated by detecting an increase in the corresponding protein (proteomics) and a subsequent change in the concentration of its substrate or product (metabolomics). This integrated approach can identify key regulatory nodes, novel biomarkers, and a more complete picture of the perturbed cellular network. nih.govnih.gov
Table 2: A Framework for Multi-Omics Integration in 13-HPODE Research
| Omics Layer | Technology Example | Data Generated | Integrated Research Goal |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially expressed genes and non-coding RNAs. | Identify all genes transcriptionally regulated by 13-HPODE. mdpi.comnih.gov |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Differentially expressed proteins and post-translational modifications. | Determine which transcriptional changes translate to the protein level and identify signaling events (e.g., phosphorylation). |
| Metabolomics | Mass Spectrometry (GC-MS, LC-MS), NMR | Alterations in the cellular profile of lipids, amino acids, carbohydrates, etc. | Map the functional metabolic consequences of 13-HPODE exposure and identify downstream bioactive metabolites. |
| Integrative Analysis | Pathway Analysis, Network Modeling | A comprehensive model of cellular response. | Elucidate the complete signaling cascade from gene to protein to metabolic function, identifying key regulatory hubs. mdpi.commaastrichtuniversity.nl |
Development of Novel Analytical Probes forIn SituDetection and Monitoring
A significant limitation in understanding the precise role of 13-HPODE is the difficulty in measuring its concentration and location within living cells and tissues in real-time. Current methods typically rely on extraction followed by chromatographic separation and mass spectrometry, which provide excellent sensitivity and specificity but destroy the spatio-temporal context of the molecule.
A major goal for future research is the design and synthesis of novel analytical probes for the in situ detection of 13-HPODE. These tools would revolutionize the study of lipid hydroperoxide biology, allowing researchers to visualize the dynamics of its production and trafficking. Key areas for development include:
Fluorescent Probes: Creating small-molecule fluorescent dyes that exhibit a specific and robust change in their photophysical properties (e.g., an increase in fluorescence intensity or a spectral shift) upon reaction with the hydroperoxy moiety of 13-HPODE. Such probes would need to be cell-permeable and stable, with high selectivity for lipid hydroperoxides over other reactive oxygen species.
Genetically Encoded Biosensors: Engineering fluorescent proteins that can report on the local concentration of 13-HPODE. This could be achieved by fusing a fluorescent protein to a protein domain that specifically binds to 13-HPODE, creating a conformational change that alters the fluorescence output.
Advanced Imaging Techniques: Combining novel probes with super-resolution microscopy techniques to visualize the sub-cellular localization of 13-HPODE generation, for instance, in specific membranes or within lipid droplets.
These advanced tools would enable researchers to ask fundamental questions about where 13-HPODE is produced in response to a stimulus, where it travels within the cell, and how quickly it is metabolized.
Detailed Understanding of Stereoisomer-Specific Biological Activities and Mechanisms
13-HPODE is a chiral molecule, and its synthesis can result in different stereoisomers. Enzymatic synthesis, for example by soybean lipoxygenase, is highly stereospecific, producing predominantly the 13(S) enantiomer. In contrast, non-enzymatic autoxidation generates a racemic mixture of 13(S)- and 13(R)-HPODE. It is highly probable that these different stereoisomers possess distinct biological activities, as the three-dimensional structure of a molecule is critical for its interaction with enzymes and receptors.
A crucial future direction is the systematic dissection of the biological activities and mechanisms of individual 13-HPODE stereoisomers. This will require:
Stereospecific Synthesis: Chemical or chemo-enzymatic synthesis of pure 13(S)-HPODE and 13(R)-HPODE, as well as different geometric isomers (e.g., 9Z,11E vs. 9E,11E).
Comparative Biological Assays: Directly comparing the effects of purified isomers in a range of cellular and molecular assays. For instance, studies could compare the potency of each isomer in activating PPARs, inducing inflammatory gene expression, or triggering apoptosis.
Structural Biology: Using techniques like X-ray crystallography to determine how different isomers bind to target proteins, revealing the structural basis for any observed differences in activity.
Previous research comparing 13-HPODE to its reduced form 13-HODE, or comparing 9-HODE to 13-HODE, has shown that small structural changes can lead to significantly different, and sometimes opposing, biological effects. nih.govnih.gov Therefore, understanding the specific roles of each 13-HPODE stereoisomer is not merely an academic detail but is fundamental to accurately interpreting its physiological role and for designing any potential therapeutic interventions. A reaction that produces a specific stereoisomer as its product is known as a stereospecific reaction. vedantu.com
Q & A
Basic Research Questions
Q. What are the optimal enzymatic protocols for synthesizing 13-HpODE from linoleic acid?
- Methodology : 13-HpODE is synthesized via lipoxygenase (LOX)-catalyzed oxidation of linoleic acid. Soybean LOX (Type I-B) is commonly used, with reaction conditions optimized at pH 9.0 (25°C) and substrate concentrations of ~1 mM. Purification involves normal-phase HPLC with hexane/isopropanol/acetic acid gradients to isolate 13-HpODE from byproducts like 9-HpODE .
- Validation : Confirm regiospecificity using reverse-phase HPLC or LC-MS to detect the 13-hydroperoxy product, which elutes later than 9-HpODE due to increased polarity .
Q. How can researchers address instability challenges when quantifying 13-HODE (the reduced form of 13-HpODE) in biological samples?
- Sample Preparation : Use antioxidants (e.g., BHT) during lipid extraction to prevent artifactual oxidation. The Bligh-Dyer method (chloroform/methanol/water, 2:1:0.8 v/v) minimizes degradation during lipid isolation .
- Stabilization : Derivatize 13-HODE with stable isotopic labels (e.g., ¹⁸O in the hydroxyl group) to avoid exchange reactions during analysis. This improves quantification accuracy via LC-MS/MS .
Q. What analytical techniques are most reliable for distinguishing 13-HpODE isomers in complex matrices?
- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol/formic acid gradients to resolve 13(S)- and 13(R)-HpODE enantiomers. Retention times and UV spectra (234 nm for conjugated dienes) confirm identity .
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) with negative-ion mode ESI detects [M-H]⁻ ions at m/z 311.2 for 13-HpODE. MS/MS fragmentation (loss of H₂O₂, m/z 293.2) distinguishes it from 9-HpODE .
Advanced Research Questions
Q. How do contradictory data on 13-HpODE’s role in inflammation arise, and how can they be resolved experimentally?
- Context : 13-HpODE exhibits dual pro- and anti-inflammatory effects depending on concentration and cell type. For example, low concentrations (≤10 µM) activate Nrf2 antioxidant pathways, while higher doses (>50 µM) induce NF-κB-driven inflammation .
- Resolution : Use tissue-specific knockout models (e.g., myeloid-specific Nrf2⁻/⁻ mice) to isolate signaling pathways. Combine with lipidomics to correlate 13-HpODE levels with downstream mediators like 13-oxo-ODE or HNE .
Q. What experimental designs validate 13-HODE as a biomarker for neurodegenerative diseases like ALS?
- Clinical Correlation : Measure plasma 13-HODE levels in ALS patients via LC-MS/MS and correlate with disease duration and functional scores (e.g., ALSFRS-R). Longitudinal studies are critical to establish predictive value .
- Mechanistic Models : Use SOD1G93A transgenic mice to track 13-HODE accumulation in spinal cord tissues. Inhibit 13-HpODE reduction (e.g., glutathione depletion) to assess its direct neurotoxicity via HNE generation .
Q. How do halogenated quinones decompose 13-HpODE in metal-independent pathways, and what are the implications for oxidative stress studies?
- Mechanism : Halogenated quinones (e.g., tetrachlorobenzoquinone) abstract hydrogen from 13-HpODE’s hydroperoxy group, forming alkoxyl radicals that isomerize to 13-oxo-ODE. This occurs without Fe²⁺/Cu⁺, bypassing traditional Fenton chemistry .
- Experimental Proof : Use EPR with spin traps (e.g., DMPO) to detect radical intermediates. Compare decomposition rates in chelated (EDTA-treated) vs. non-chelated systems .
Methodological Considerations
Q. What controls are essential when studying 13-HpODE’s effects on gene expression in epithelial cells?
- Negative Controls : Include cells treated with LOX inhibitors (e.g., NDGA) or 13-HpODE scavengers (e.g., glutathione peroxidase).
- Isomer Specificity : Compare 13-HpODE with 9-HpODE to rule out non-specific effects. Use siRNA knockdown of 15-PGDH to confirm metabolic conversion to 13-oxo-ODE .
Q. How can researchers improve the regioselectivity of fungal lipoxygenases for 13-HpODE production?
- Enzyme Engineering : Mutate key residues (e.g., W384, F450 in Agrocybe aegerita LOX) to favor 13-S over 9-R oxygenation. Kinetic assays (Km, kcat) with linoleic vs. linolenic acid optimize substrate specificity .
- Crystallography : Resolve LOX-linoleic acid complexes to identify steric or electronic determinants of regiospecificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
